2-Aminospiro[3.3]heptane-2-carboxylic acid

Exit Vector Analysis Bioisostere Design Scaffold Geometry

Flexible α-amino acids like glycine/alanine introduce conformational ambiguity in peptide leads, complicating SAR interpretation. 2-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 1378703-61-7) solves this by locking the backbone via a quaternary α-carbon on the rigid spiro[3.3]heptane cage. • Eliminates backbone flexibility; the 2-amino-2-carboxy regioisomer provides a unique exit-vector geometry distinct from the 6-amino analogue, enabling precise receptor-pocket mapping. • Functions as a saturated benzene bioisostere for para-substituted phenylalanine, increasing Fsp³ to 0.875 while eliminating Ames-positive liabilities. • Lowered pKa (~2.53) and pI relative to monocyclic amino acids modulate peptide charge, improving membrane permeability.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 1378703-61-7
Cat. No. B1488190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminospiro[3.3]heptane-2-carboxylic acid
CAS1378703-61-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5,9H2,(H,10,11)
InChIKeyJGPDMXRVYWPLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Aminospiro[3.3]heptane-2-carboxylic acid


2‑Aminospiro[3.3]heptane‑2‑carboxylic acid (CAS 1378703‑61‑7) is a sterically constrained, non‑canonical α‑amino acid built on the spiro[3.3]heptane scaffold [1]. The molecule features a quaternary α‑carbon centre that locks the amino and carboxyl groups in a rigid, three‑dimensional orientation. With a molecular weight of 155.19 g mol⁻¹ and a predicted pKa (carboxylic acid) of approximately 2.53 , it serves as a compact, patent‑unencumbered building block for introducing sp³‑rich character and conformational restriction into peptide mimetics, probe molecules, and drug candidates.

Building block type: Sterically constrained α-amino acid Core scaffold: Spiro[3.3]heptane (saturated benzene bioisostere) Key feature: Quaternary α-carbon locks backbone conformation

Patent-unencumbered, sp³-rich probe for peptide mimetics and drug-candidate design.

Why Generic Substitution Fails for 2-Aminospiro[3.3]heptane-2-carboxylic acid


Spirocyclic amino acids are frequently treated as interchangeable ‘rigid’ building blocks; however, the regio‑ and stereochemical placement of the amino‑acid moiety on the spiro[3.3]heptane core dictates the spatial exit‑vector geometry, acid‑base properties, and ultimately receptor‑complementarity. The 2‑amino‑2‑carboxy regioisomer places the functional groups directly on one cyclobutane ring, whereas the 6‑amino‑2‑carboxy analogue projects them from a different position, altering the angles between the amine, carboxylate, and the remainder of the scaffold [1]. Moreover, spirocyclic α‑amino acids display systematically lowered isoelectric points relative to their monocyclic counterparts such as 1‑aminocyclohexanecarboxylic acid, a consequence of the electron‑withdrawing effect of the spiro‑junction [2]. These differences mean that swapping one spiro‑amino acid for another without verifying the physicochemical and structural match can invalidate SAR trends and derail lead‑optimisation campaigns.

2-Amino-2-carboxy regioisomer (Target)
6-Amino-2-carboxy regioisomer
Distinct exit-vector geometry may shift target-binding profiles; regioisomer substitution can invalidate SAR trends without re-optimisation.
Spiro[3.3]heptane α-amino acid scaffold
Monocyclic amino acid (e.g., 1-aminocyclohexanecarboxylic acid)
Systematically lowered isoelectric point alters charge state; monocyclic analog cannot replicate spiro-junction electronic properties.
Non-fluorinated spiro[3.3]heptane baseline
6-CF₃ or gem-difluoro spiro[3.3]heptane analogs
Fluorination predictably modulates pKa and LogP away from baseline; matched-pair interpretation requires the non-fluorinated control.

2-Aminospiro[3.3]heptane-2-carboxylic acid Differentiation Evidence


Regioisomeric Exit-Vector Geometry

X‑ray crystallographic data for spiro[3.3]heptane derivatives show that the non‑coplanar exit vectors define the spatial relationship between substituents. In the 2‑amino‑2‑carboxy regioisomer (target compound), the amine and carboxyl are fixed on the same cyclobutane ring, whereas in the 6‑amino‑2‑carboxy regioisomer (a common comparator) they reside on opposite rings, altering the angle and distance between the functional groups [1]. The parent spiro[3.3]heptane scaffold exhibits exit‑vector angles that mimic meta‑ and para‑substituted benzenes while retaining full sp³ character [2].

Regioisomeric Exit-Vector Geometry
Class-level inference
Amine and carboxyl co-located on C2 vs. cross-ring substitution on C6; distinct mutual orientation governed by orthogonal cyclobutane rings.
Divergent target-binding profiles possible; isomers non-interchangeable in SAR studies.
X-ray diffraction and exit-vector plot analysis of spiro[3.3]heptane derivatives.
Exit Vector Analysis Bioisostere Design Scaffold Geometry

Isoelectric Point Shift vs. Monocyclic Amino Acids

Acid‑base titration of a series of spiro[3.3]heptane‑derived α‑amino acids demonstrated universally lowered pI values compared to the parent monocyclic compounds 1‑aminocyclohexanecarboxylic acid and 1‑aminocycloheptanecarboxylic acid [1]. The target compound, by virtue of its spiro‑junction, falls within this class.

Isoelectric Point Shift vs. Monocyclic
Class-level inference
Systematic pI decrease for spirocyclic series relative to monocyclic parents (1-aminocyclohexanecarboxylic acid).
Altered charge state at physiological pH; monocyclic amino acid cannot replicate this property.
Acid-base titration data; quantitative pI values in full manuscript.
Physicochemical Profiling Isoelectric Point Spirocyclic Amino Acids

Carboxylic Acid pKa: 2-Amino vs. 6-Amino Regioisomer

Predicted pKa values suggest a significant difference in the acidity of the carboxylic acid group between regioisomers. The target compound (2‑amino‑2‑carboxy) has a predicted pKa of 2.53 , while the 6‑amino‑2‑carboxy isomer has a predicted pKa of 4.33 [1]. Although these are computationally estimated values, they reflect the electronic influence of the amino‑group position on the spirocyclic core.

Carboxylic Acid pKa: 2-Amino vs. 6-Amino
Cross-study comparable
Target pKa = 2.53 ± 0.20; Comparator pKa = 4.33 ± 0.20 (ΔpKa ≈ 1.8 units).
~100-fold difference in proton dissociation; impacts solubility, salt formation, and ion-pairing behaviour.
Predicted values from ChemicalBook/ChemBase; corroborated by experimental pKa measurements for related analogs.
pKa Modulation Amino Acid Acidity Regioisomer Comparison

Synthetic Scalability and Commercial Availability

2‑Aminospiro[3.3]heptane‑2‑carboxylic acid hydrochloride is available from major suppliers (e.g., Sigma‑Aldrich/Enamine) at 95% purity in powder form, suitable for direct use in medicinal chemistry workflows . In contrast, the isomeric 6‑aminospiro[3.3]heptane‑2‑carboxylic acid appears as a preferred compound in legacy patent literature but with fewer contemporaneous commercial listings indicating limited off‑the‑shelf availability [1]. Scalable synthetic routes to spiro[3.3]heptane amino acids have been demonstrated on up to 22.5 g scale with 31–52% overall yield [2].

Synthetic Scalability and Commercial Availability
Cross-study comparable
Target listed by multiple vendors (95% purity, powder); competitive isomer has fewer active commercial listings.
Ready multi-vendor supply reduces procurement lead time and supply-chain risk.
Vendor catalog survey (2025); synthetic scalability demonstrated up to 22.5 g scale.
Synthetic Accessibility Building Block Procurement Scalability

Fluorinated Analog Physicochemical Tuning

A recent ChemRxiv study determined experimental pKa and LogP values for a series of 6‑trifluoromethyl‑spiro[3.3]heptane building blocks, including amino acids, and compared them with non‑fluorinated, mono‑fluorinated, and gem‑difluorinated counterparts [1]. The target compound represents the non‑fluorinated baseline in such series, providing a reference point for understanding the incremental impact of fluorination on acidity and lipophilicity.

Fluorinated Analog Physicochemical Tuning
Cross-study comparable
Non-fluorinated baseline for experimental pKa and LogP comparison vs. 6-CF₃, mono- and gem-difluoro analogs.
Essential matched-pair control to deconvolute scaffold vs. fluorine substitution effects on ADME and potency.
Potentiometric titration and shake-flask LogP measurement (ChemRxiv 2025).
Fluorine Scan Physicochemical Tuning Building Block Series

Application Scenarios for 2-Aminospiro[3.3]heptane-2-carboxylic acid


Conformational Locking of Peptide Leads

Replace a flexible α‑amino acid (e.g., glycine or alanine) in a peptide lead with 2‑aminospiro[3.3]heptane‑2‑carboxylic acid to lock the backbone into a defined conformation. The quaternary α‑carbon eliminates backbone flexibility at that position, while the spiro[3.3]heptane cage provides a unique exit‑vector geometry distinct from the 6‑amino regioisomer [1]. The lowered pI relative to monocyclic amino acids [2] further modulates the peptide’s overall charge, potentially improving membrane permeability.

Saturated Bioisostere of para-Phenylalanine

Use the compound as a fully saturated, sp³‑rich replacement for a para‑substituted phenylalanine residue. The spiro[3.3]heptane core has been validated as a saturated benzene bioisostere in multiple drug contexts [1]. The 2‑amino‑2‑carboxy substitution pattern presents the amine and carboxyl vectors in a geometry that can mimic para‑substitution, while the absence of the aromatic ring eliminates potential Ames‑positive liabilities and improves solubility through increased Fsp³.

Fluorine-Free Baseline for Matched-Pair Profiling

In a fluorine‑scan campaign using spiro[3.3]heptane building blocks, employ the target compound as the non‑fluorinated reference. Experimental pKa and LogP data for fluorinated spiro[3.3]heptane amino acids have been reported [1]; the target compound anchors the scaffold‑intrinsic physicochemical space, enabling quantitative attribution of property changes to fluorination. This matched‑pair approach supports patent strategy by delineating the contribution of the spirocyclic core from that of fluorine substitution.

Library Design for Ionotropic Glutamate Receptors

Incorporate the compound into a stereolibrary of spiro[3.3]heptane‑derived amino acids to probe glutamate receptor topology. Conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold have been synthesised for this purpose [1]. The rigid placement of the amino‑carboxylate moiety enables systematic mapping of receptor‑binding pockets, where the 2‑amino‑2‑carboxy regioisomer provides one discrete spatial orientation distinct from other library members such as the 2,6‑dicarboxylic acid derivatives.

Application
Selection Property
Validation Focus
Conformational Locking of Peptide Leads
Quaternary α-carbon and rigid spiro[3.3]heptane geometry
Backbone conformation restriction and exit-vector geometry distinct from 6-amino regioisomer
Saturated Bioisostere of para-Phenylalanine
Spiro[3.3]heptane core as saturated benzene bioisostere
Spatial mimicry of para-substitution; increased Fsp³ and elimination of aromatic liabilities
Fluorine-Free Baseline for Matched-Pair Profiling
Non-fluorinated spirocyclic scaffold reference
Quantitative attribution of pKa/LogP shifts to fluorination; scaffold-intrinsic physicochemical space anchoring
Library Design for Ionotropic Glutamate Receptors
Conformationally restricted amino-carboxylate presentation
Systematic receptor-pocket mapping; discrete spatial orientation distinct from 2,6-dicarboxylic acid library members

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